4-(3-Bromophenyl)thiophen-2-amine
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Overview
Description
4-(3-Bromophenyl)thiophen-2-amine is a heterocyclic organic compound that contains a thiophene ring substituted with a bromophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)thiophen-2-amine typically involves the following steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the desired position.
Amination: The brominated thiophene is then subjected to amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Scientific Research Applications
4-(3-Bromophenyl)thiophen-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiophen-2-amine: Similar structure but with the bromine atom at a different position.
4-(3-Chlorophenyl)thiophen-2-amine: Similar structure with a chlorine atom instead of bromine.
4-(3-Methylphenyl)thiophen-2-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(3-Bromophenyl)thiophen-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position of the phenyl ring can enhance its interactions with certain biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1392042-83-9 |
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Molecular Formula |
C10H8BrNS |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)thiophen-2-amine |
InChI |
InChI=1S/C10H8BrNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
InChI Key |
JYIAUAKWDGOPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=C2)N |
Origin of Product |
United States |
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